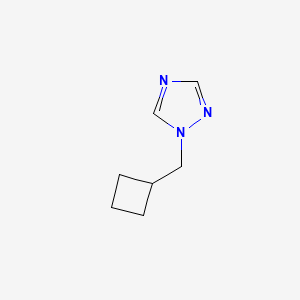![molecular formula C22H16N2OS B12897906 1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one CAS No. 61580-05-0](/img/structure/B12897906.png)
1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone typically involves the reaction of 2-phenylquinazoline-4-thiol with 1-phenyl-2-bromoethanone. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-phenylquinazoline-4-thiol attacks the electrophilic carbon of 1-phenyl-2-bromoethanone, leading to the formation of the desired product.
Análisis De Reacciones Químicas
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the phenyl or quinazoline moieties can be substituted with other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparación Con Compuestos Similares
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone can be compared with other quinazoline derivatives, such as:
2-phenylquinazoline-4-thiol: A precursor in the synthesis of the compound, known for its biological activities.
1-phenyl-2-bromoethanone: Another precursor, used in the synthesis of various organic compounds.
Quinazolinone derivatives: Known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Propiedades
Número CAS |
61580-05-0 |
|---|---|
Fórmula molecular |
C22H16N2OS |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(2-phenylquinazolin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C22H16N2OS/c25-20(16-9-3-1-4-10-16)15-26-22-18-13-7-8-14-19(18)23-21(24-22)17-11-5-2-6-12-17/h1-14H,15H2 |
Clave InChI |
CSDZZJVWZUKCJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


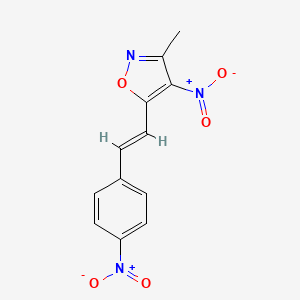
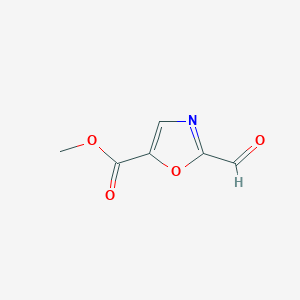
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
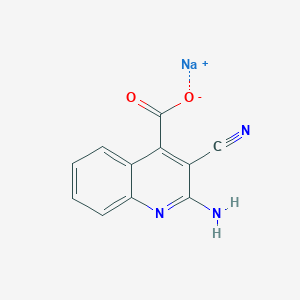
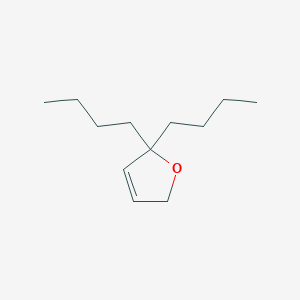


![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
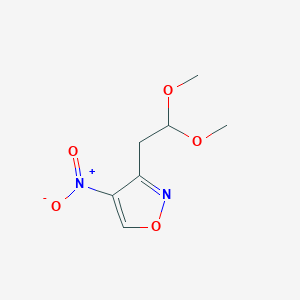
![{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12897885.png)

![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)
